2-(哌啶-4-氧基)吡啶二盐酸盐

描述

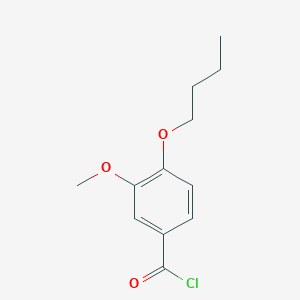

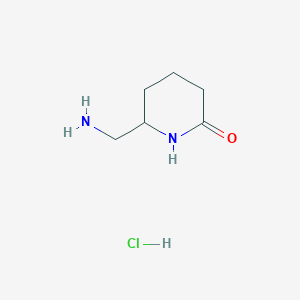

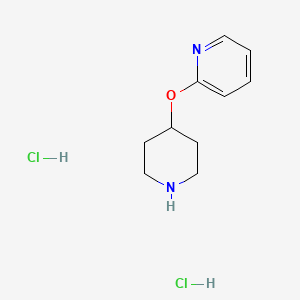

2-(Piperidin-4-yloxy)pyridine dihydrochloride is a chemical compound that is of interest in various fields of chemistry and pharmacology. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The piperidin-4-yloxy substituent indicates the presence of a piperidine ring, a six-membered ring containing five methylene groups and one amine group, attached to the pyridine ring through an ether linkage at the fourth position.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from commercially available or easily synthesized intermediates. For instance, the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a related compound, is achieved by converting 2,4-dichloro-5-fluoropyrimidine to the target compound through four telescoped steps, ending with deprotection to yield the dihydrochloride salt . Similarly, the synthesis of 2-chloro-4-(piperidin-1-ylmethyl)pyridine, another related compound, involves chlorination and subsequent condensation with piperidine . These methods demonstrate the general approach to synthesizing piperidine-pyridine derivatives, which may be applicable to the synthesis of 2-(Piperidin-4-yloxy)pyridine dihydrochloride.

Molecular Structure Analysis

The molecular structure of compounds in this class is often confirmed using techniques such as NMR, MS, and X-ray crystallography . These techniques allow for the determination of the arrangement of atoms within the molecule and the confirmation of the synthesized structure against the expected theoretical model.

Chemical Reactions Analysis

Compounds containing the piperidine and pyridine moieties can participate in various chemical reactions. For example, the reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents in the presence of piperidine can lead to the formation of 4H-pyrano[3,2-c]pyridines . The reactivity of these compounds is influenced by the presence of functional groups that can act as nucleophiles or electrophiles in reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Piperidin-4-yloxy)pyridine dihydrochloride would be influenced by its molecular structure. The presence of the piperidine ring and the pyridine ring could affect its solubility, boiling point, melting point, and stability. The dihydrochloride salt form would likely be more soluble in water and polar solvents due to the ionic nature of the chloride counterions. The molecular and crystal structures of related compounds have been studied to understand the role of hydrogen bonds in molecular packing within crystals .

科学研究应用

合成强效脱氧胞苷激酶抑制剂:在制备强效脱氧胞苷激酶(dCK)抑制剂的关键中间体的实用合成路线涉及使用2-(哌啶-4-氧基)嘧啶-4-胺二盐酸盐。这一过程提供了一种经济的替代方法,突显了它在药物化学中的重要性 (Zhang et al., 2009)。

药物合成中间体:该化合物已被用作合成各种药物的中间体,展示了它在药物开发中的实用性。例如,它在合成抗溃疡药拉氟胺中的作用展示了它在制药化学中的重要性 (Li, 2012)。

腐蚀抑制研究:哌啶衍生物,包括2-(哌啶-4-氧基)吡啶二盐酸盐,已被研究其对铁的腐蚀抑制性能。通过量子化学计算和分子动力学模拟,这些研究为该化合物在材料科学和工程中的潜在应用提供了见解 (Kaya et al., 2016)。

有机化学合成路线:该化合物已成为研究的焦点,旨在开发重要化学中间体的高效实用合成路线。这些研究有助于有机合成方法的进步,这在化学的各个领域中至关重要 (Smaliy et al., 2011)。

哌啶和吡啶生物碱研究:已对哌啶和吡啶生物碱的合成、衍生物和应用进行研究,这些生物碱在治疗各种疾病和具有广泛的生物活性中很重要。这突显了该化合物在药物化学和药物发现领域的相关性 (Plunkett & Sainsbury, 1991)。

安全和危害

未来方向

The future directions for “2-(Piperidin-4-yloxy)pyridine dihydrochloride” and similar compounds largely depend on the results of ongoing research. Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

2-piperidin-4-yloxypyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUOAVVGHQRNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-4-yloxy)pyridine dihydrochloride | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1283245.png)